molecular formula C11H23N B8585882 2-(1,3,3-Trimethylcyclohexyl)ethanamine

2-(1,3,3-Trimethylcyclohexyl)ethanamine

Cat. No. B8585882
M. Wt: 169.31 g/mol
InChI Key: ILQUHPPRQZSDKS-UHFFFAOYSA-N
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Patent
US06376496B1

Procedure details

The product from Step 2 (5.0 mmol) was added as a THF solution over 0.1 hour to a refluxing THF solution of RED-Al (20 mmol) and refluxing was continued for 2.5 hours. The reaction was then cooled to 0° C. and quenched with a saturated solution of potassium sodium tartrate and then this was stirred at 25° C. for 18 hours. The reaction was diluted with ethyl acetate, washed successively with water and saturated sodium chloride, dried with sodium sulfate and evaporated.1H-NMR (CDCl3): 2.6 (m, 2H); 1.5 (m, 3H); 1.2 (m, 8H); 0.9 (m, 9H).
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH2:10][C:11]([NH2:13])=O)[CH2:7][CH2:6][CH2:5][C:4]([CH3:9])([CH3:8])[CH2:3]1.COCCO[AlH2-]OCCOC.[Na+]>C1COCC1>[NH2:13][CH2:11][CH2:10][C:2]1([CH3:1])[CH2:7][CH2:6][CH2:5][C:4]([CH3:9])([CH3:8])[CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
CC1(CC(CCC1)(C)C)CC(=O)N
Name
Quantity
20 mmol
Type
reactant
Smiles
COCCO[AlH2-]OCCOC.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
this was stirred at 25° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
quenched with a saturated solution of potassium sodium tartrate
ADDITION
Type
ADDITION
Details
The reaction was diluted with ethyl acetate
WASH
Type
WASH
Details
washed successively with water and saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
NCCC1(CC(CCC1)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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